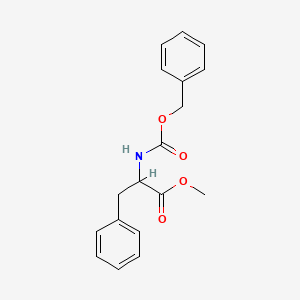

Z-Phe-ome

Vue d'ensemble

Description

Z-Phe-ome is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonylamino group attached to a phenylpropionic acid methyl ester backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-ome typically involves the esterification of 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Protective Group Chemistry

Z-Phe-OMe employs two protective groups:

-

Benzyloxycarbonyl (Z) : Protects the α-amino group of phenylalanine, preventing undesired side reactions during peptide coupling .

-

Methyl Ester (OMe) : Blocks the carboxyl group, facilitating solubility in organic solvents and enabling selective activation for peptide bond formation .

Key Stability and Reactivity:

-

The Z group is stable under acidic and basic conditions but removable via catalytic hydrogenation (H₂/Pd) or HBr in acetic acid .

-

The methyl ester hydrolyzes under alkaline conditions (e.g., NaOH) to regenerate the free carboxylic acid .

Reaction Mechanism:

-

Substrate Binding : Z-Asp binds to the thermolysin active site via coordination to the catalytic zinc ion .

-

Nucleophilic Attack : The amino group of Phe-OMe attacks the activated carbonyl of Z-Asp, forming a tetrahedral intermediate .

-

Product Precipitation : The product (Z-Asp-Phe-OMe) precipitates as an insoluble salt, driving the reaction equilibrium toward synthesis .

Kinetic Parameters:

| Parameter | Z-Asp (Kₘ) | Phe-OMe (Kₘ) | kₐₜₖ/Kₘ (mM⁻¹ min⁻¹) |

|---|---|---|---|

| Aqueous solvent | 300 mM | 10 mM | 0.160 |

| Biphasic solvent | 250 mM | 2.8 mM | 0.142 |

Reagents and Conditions:

-

BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) : Activates the carboxylate for nucleophilic attack .

-

HOBt (1-hydroxybenzotriazole) : Suppresses oxazolone formation, minimizing stereomutation .

Stereochemical Considerations:

-

Oxazolone Intermediates : Base-catalyzed enolization of activated this compound leads to racemization. HOBt reduces this by stabilizing the active ester .

-

Epimerization Rates : <1% under optimized conditions (0°C, DIEA as base) .

Z Group Removal:

-

Catalytic Hydrogenation : H₂/Pd in methanol yields Phe-OMe .

-

Acidolysis : HBr in trifluoroacetic acid (TFA) cleaves the Z group without affecting the methyl ester .

Methyl Ester Hydrolysis:

Stability Under Reaction Conditions

| Condition | Effect on this compound | Reference |

|---|---|---|

| Acidic (pH 2–5) | Stable (Z group intact) | |

| Basic (pH >10) | Methyl ester hydrolysis | |

| Oxidative (H₂O₂) | Z group oxidation to benzaldehyde |

Applications De Recherche Scientifique

Peptide Synthesis

Z-Phe-ome plays a crucial role in the synthesis of peptides, particularly in the context of developing methods that minimize epimerization during peptide bond formation.

Case Study: Ball Milling Technique

A study demonstrated the effectiveness of ball milling for synthesizing tripeptides involving this compound. The reaction of Z-Phe-Val-OH with HCl·H-Cys(Bn)-OMe yielded the tripeptide Z-Phe-Val-Cys(Bn)-OMe with an impressive yield of nearly 100% without detectable epimerization. This method showcases the potential of mechanochemistry in producing oligopeptides efficiently while maintaining stereochemical integrity .

Table 1: Peptide Synthesis Yields Using this compound

| Peptide Composition | Yield (%) | Epimerization Detected |

|---|---|---|

| Z-Phe-Val-Cys(Bn)-OMe | ~100 | No |

| Z-Phe-D-Val-Leu2-OBn | 91 | 2% |

| Z-Phe-Val-Leu3-OBn | >91 | Negligible |

Drug Development

This compound's structural characteristics make it a valuable component in drug development, particularly for designing bioactive peptides.

Case Study: Anticancer Peptides

Research indicates that peptides incorporating this compound can enhance biological activity against cancer cells. The incorporation of this compound into peptide sequences has been shown to improve selectivity and potency, making it a candidate for further investigation in therapeutic applications .

Material Science

The self-assembly properties of modified amino acids, including this compound, have implications in material science, particularly in creating novel biomaterials.

Case Study: Self-assembled Structures

Studies have reported that Z-Phe-OH (the free acid form) can self-assemble into well-defined morphologies such as fibers and spherical structures under controlled conditions. These self-assembled structures were characterized using various microscopic techniques, indicating potential applications in drug delivery systems and tissue engineering .

Table 2: Self-assembly Morphologies of Modified Amino Acids

| Amino Acid Modification | Morphology Type | Characterization Technique |

|---|---|---|

| Z-Phe-OH | Fibers | Microscopy |

| Z-Trp-OH | Spherical | Spectroscopy |

| Fmoc-Tyr(tbu)-OH | Flower-like | Microscopy |

Mécanisme D'action

The mechanism of action of Z-Phe-ome involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxycarbonylamino)-3-phenylpropionic acid: The parent acid form of the ester.

3-Phenylpropionic acid methyl ester: Lacks the benzyloxycarbonylamino group.

2-(Benzyloxycarbonylamino)-3-phenylpropionic acid ethyl ester: An ethyl ester analog.

Uniqueness

Z-Phe-ome is unique due to the presence of both the benzyloxycarbonylamino and ester groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Propriétés

Formule moléculaire |

C18H19NO4 |

|---|---|

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21) |

Clé InChI |

BBACSHIJBOGXKL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.